4-nitrothieno[3,4-c]furan-1,3-dione molecular weight and formula
4-nitrothieno[3,4-c]furan-1,3-dione molecular weight and formula
An In-Depth Technical Guide to 4-nitrothieno[3,4-c]furan-1,3-dione: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel compound 4-nitrothieno[3,4-c]furan-1,3-dione, a derivative of the well-characterized thieno[3,4-c]furan-1,3-dione. While this specific nitro-derivative is not extensively documented in current literature, this guide synthesizes information from related compounds and established chemical principles to provide a robust theoretical framework. This document will cover the compound's core molecular attributes, a proposed synthetic pathway, predicted physicochemical properties, and potential applications in medicinal chemistry and materials science, with a particular focus on its utility for drug development professionals.
Introduction and Rationale
Thieno[3,4-c]furan-1,3-dione and its derivatives are a class of heterocyclic compounds that have garnered interest due to their rigid, planar structure and electron-accepting properties. The parent compound, thieno[3,4-c]furan-1,3-dione, is recognized for its utility as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. The introduction of a nitro group onto this scaffold is anticipated to significantly modulate its electronic properties, enhancing its electron-accepting nature and potentially introducing novel biological activities. This guide serves as a foundational resource for researchers interested in exploring the synthesis and application of 4-nitrothieno[3,4-c]furan-1,3-dione.
Core Molecular Attributes
The fundamental characteristics of 4-nitrothieno[3,4-c]furan-1,3-dione are derived from its chemical structure. The addition of a nitro group to the thiophene ring of the parent molecule, thieno[3,4-c]furan-1,3-dione, results in the following molecular formula and weight.
| Property | Value |
| Molecular Formula | C₆HNO₅S |
| Molecular Weight | 199.14 g/mol |
| IUPAC Name | 4-nitrothieno[3,4-c]furan-1,3-dione |
Proposed Synthesis Pathway
The synthesis of 4-nitrothieno[3,4-c]furan-1,3-dione can be envisioned through the nitration of a suitable precursor, such as 3,4-thiophenedicarboxylic acid or its anhydride. A plausible synthetic route is outlined below, drawing upon established nitration methodologies for thiophene-based compounds.
Experimental Protocol: Synthesis of 4-nitrothieno[3,4-c]furan-1,3-dione
Step 1: Nitration of 3,4-Thiophenedicarboxylic Acid
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-thiophenedicarboxylic acid in concentrated sulfuric acid at 0°C.
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Addition of Nitrating Agent: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Purify the resulting 4-nitro-3,4-thiophenedicarboxylic acid by recrystallization or column chromatography.
Step 2: Dehydration to 4-nitrothieno[3,4-c]furan-1,3-dione
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Reaction Setup: Reflux the purified 4-nitro-3,4-thiophenedicarboxylic acid in acetic anhydride.
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Reaction Monitoring: Monitor the formation of the anhydride by TLC or infrared (IR) spectroscopy, looking for the characteristic anhydride carbonyl peaks.
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Isolation: Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
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Purification: Wash the product with cold ether and dry under vacuum to obtain 4-nitrothieno[3,4-c]furan-1,3-dione.
Caption: Proposed two-step synthesis of 4-nitrothieno[3,4-c]furan-1,3-dione.
Predicted Physicochemical Properties and Spectroscopic Data
The introduction of a strong electron-withdrawing nitro group is expected to significantly influence the properties of the thieno[3,4-c]furan-1,3-dione core.
| Property | Predicted Value/Observation |
| Melting Point | Expected to be higher than the parent compound (144-147°C) due to increased polarity and potential for intermolecular interactions.[1] |
| Solubility | Likely soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). |
| UV-Vis Absorption | The nitro group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the parent compound, indicating a smaller HOMO-LUMO gap. |
| Infrared (IR) Spec. | Characteristic peaks for the symmetric and asymmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the anhydride carbonyls (around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹) are expected. |
| NMR Spectroscopy | The remaining proton on the thiophene ring is expected to show a downfield shift in the ¹H NMR spectrum due to the deshielding effect of the adjacent nitro group. The ¹³C NMR spectrum will also show characteristic shifts for the carbon atoms attached to the nitro and carbonyl groups. |
Potential Applications in Drug Development and Materials Science
The unique electronic and structural features of 4-nitrothieno[3,4-c]furan-1,3-dione suggest its potential in several advanced applications.
Medicinal Chemistry
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Enzyme Inhibition: Nitroaromatic compounds are known to be inhibitors of various enzymes, often through bioreductive activation. This compound could be explored as a potential inhibitor for parasitic enzymes or as a hypoxic cell-selective anticancer agent.
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Covalent Modifiers: The strained anhydride ring can act as an electrophile, making it a candidate for forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in target proteins. This is a valuable strategy for developing potent and selective therapeutic agents.
Materials Science
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Organic Electronics: The strong electron-accepting nature of this molecule makes it a promising building block for n-type organic semiconductors. These materials are crucial for the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
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Polymer Chemistry: The anhydride functionality allows for its incorporation into polymer chains, such as polyimides, leading to materials with enhanced thermal stability and specific electronic properties.
Caption: Potential applications of 4-nitrothieno[3,4-c]furan-1,3-dione.
Safety and Handling
Nitroaromatic compounds should be handled with caution as they can be toxic and potentially explosive, especially when heated. The anhydride moiety is a potential sensitizer and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
4-nitrothieno[3,4-c]furan-1,3-dione represents a novel and promising chemical entity with significant potential in both medicinal chemistry and materials science. This technical guide provides a foundational framework for its synthesis, characterization, and exploration of its applications. The strong electron-withdrawing nature of the nitro group combined with the reactive anhydride functionality makes it a versatile building block for the development of new functional molecules and materials. Further experimental validation of the proposed synthesis and properties is warranted to fully unlock the potential of this compound.
References
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Matrix Fine Chemicals. 4-NITRO-1,3-DIHYDRO-2-BENZOFURAN-1,3-DIONE | CAS 641-70-3. [Link]
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PubChem. 4,6-Dihydrothieno(3,4-c)furan-1,3-dione | C6H4O3S | CID 10888141. [Link]
